2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole
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Description
2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C22H24FN3O4S and its molecular weight is 445.51. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
The synthesis and evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been explored, showing promise as anticancer agents. Specifically, compounds with similar structures demonstrated low IC50 values, indicating strong anticancer activity against certain cell lines compared to reference drugs like doxorubicin. This suggests potential therapeutic applications in cancer treatment, highlighting the importance of further in vivo studies to confirm their efficacy and safety (Rehman et al., 2018).
Antibacterial Activity
N-substituted derivatives of 1,3,4-oxadiazole, featuring similar structural elements, have been synthesized and shown moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates the compound's potential use in developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Khalid et al., 2016).
Agricultural Applications
Sulfone derivatives containing 1,3,4-oxadiazole moieties have been found to exhibit good antibacterial activities against rice bacterial leaf blight. Compounds with similar structures have shown effectiveness in reducing disease severity in greenhouse conditions and field trials. This suggests a potential application in agriculture, particularly in enhancing crop protection strategies against bacterial diseases (Shi et al., 2015).
Enzyme Inhibition
Compounds bearing 1,3,4-oxadiazole and piperidinyl groups have been evaluated for their inhibitory effects on enzymes like butyrylcholinesterase (BChE), with molecular docking studies providing insights into their binding affinity and orientation in the enzyme's active sites. This suggests potential applications in the development of enzyme inhibitors, which could be relevant in treating diseases associated with enzyme dysregulation (Khalid et al., 2016).
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-2-29-19-9-11-20(12-10-19)31(27,28)26-13-3-4-17(15-26)22-25-24-21(30-22)14-16-5-7-18(23)8-6-16/h5-12,17H,2-4,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWYPOVMRZUALZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.